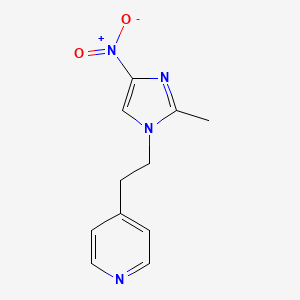

4-(2-(2-Methyl-4-nitro-1H-imidazol-1-YL)ethyl)pyridine

CAS No.:

Cat. No.: VC13670759

Molecular Formula: C11H12N4O2

Molecular Weight: 232.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12N4O2 |

|---|---|

| Molecular Weight | 232.24 g/mol |

| IUPAC Name | 4-[2-(2-methyl-4-nitroimidazol-1-yl)ethyl]pyridine |

| Standard InChI | InChI=1S/C11H12N4O2/c1-9-13-11(15(16)17)8-14(9)7-4-10-2-5-12-6-3-10/h2-3,5-6,8H,4,7H2,1H3 |

| Standard InChI Key | JMSOWYSXQBZYDE-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CN1CCC2=CC=NC=C2)[N+](=O)[O-] |

| Canonical SMILES | CC1=NC(=CN1CCC2=CC=NC=C2)[N+](=O)[O-] |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-[2-(2-methyl-4-nitroimidazol-1-yl)ethyl]pyridine, reflects its bifunctional design: a pyridine ring at position 4 and a 2-methyl-4-nitroimidazole group connected by an ethyl spacer . The imidazole ring is planar, with the nitro group (-NO₂) at position 4 and a methyl group (-CH₃) at position 2, creating a sterically hindered environment. The pyridine ring contributes basicity due to its lone electron pair, while the nitro group enhances electrophilicity, facilitating interactions with biological targets or materials .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂N₄O₂ | |

| Molecular Weight | 232.24 g/mol | |

| IUPAC Name | 4-[2-(2-methyl-4-nitroimidazol-1-yl)ethyl]pyridine | |

| SMILES | CC1=NC(=CN1CCC2=CC=NC=C2)N+[O-] | |

| Solubility | Soluble in DMSO, ethanol; insoluble in water | |

| Storage Conditions | 2–8°C; avoid repeated freeze-thaw cycles |

Spectroscopic and Computational Data

The compound’s canonical SMILES string, CC1=NC(=CN1CCC2=CC=NC=C2)N+[O-], encodes its connectivity, validated by PubChem’s 2D and 3D conformational models . Computational analyses predict a dihedral angle of ~103° between the imidazole and pyridine planes, suggesting limited conjugation between the aromatic systems . This steric twist may influence its reactivity and binding interactions.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves alkylation of 2-methyl-4-nitroimidazole with a pyridine-containing ethylating agent. VulcanChem reports a two-step procedure:

-

Nucleophilic substitution: 2-Methyl-4-nitroimidazole reacts with ethyl 2-chloroacetate in the presence of propionic acid under reflux, forming an intermediate ethyl ester .

-

Transesterification/alkylation: The ester intermediate undergoes displacement with 4-pyridylethyl bromide, yielding the target compound after purification via column chromatography (ethyl acetate/petroleum ether) .

GlpBio notes that optimization of solvent polarity (e.g., DMF or THF) and temperature (60–80°C) improves yields, which currently range from 45–60% .

Challenges in Purification

The compound’s nitro group renders it sensitive to reduction under acidic or high-temperature conditions, necessitating mild purification methods. Recrystallization from ethanol/water (2:1) yields single crystals suitable for X-ray diffraction , though no crystallographic data for this specific compound are publicly available.

Physicochemical Behavior

Solubility and Stability

The compound is sparingly soluble in aqueous media but dissolves readily in polar aprotic solvents like DMSO (10 mM stock solutions) . Stability studies indicate degradation <5% after six months at -80°C, but repeated freeze-thaw cycles at -20°C accelerate decomposition, necessitating single-use aliquots .

| Solvent | Solubility (mg/mL) | Storage Recommendations |

|---|---|---|

| DMSO | 4.31 | -80°C for ≤6 months |

| Ethanol | 2.15 | -20°C for ≤1 month |

| Water | <0.1 | Not recommended |

Electronic Properties

The nitro group’s electron-withdrawing effect polarizes the imidazole ring, creating a dipole moment of ~5.2 Debye (calculated via DFT) . This property is exploitable in materials science for designing nonlinear optical (NLO) materials or conductive polymers.

Biological Activity and Applications

Radio sensitization

Nitroimidazoles like misonidazole are known radio sensitizers, enhancing radiation-induced DNA damage in hypoxic tumor cells . The ethylpyridine moiety in this compound may improve tissue penetration compared to bulkier analogs, though in vivo efficacy remains untested .

Future Research Directions

-

Biological Screening: Prioritize in vitro assays against Clostridium difficile and Giardia lamblia to validate antimicrobial hypotheses .

-

Materials Science: Explore its use as a ligand in metal-organic frameworks (MOFs) for gas storage or catalysis, leveraging its rigid backbone and polar nitro group.

-

Synthetic Optimization: Investigate microwave-assisted synthesis to reduce reaction times and improve yields beyond 70% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume